molecular formula C8H10N4S B2753959 Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 250674-98-7

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

Cat. No.: B2753959
CAS No.: 250674-98-7
M. Wt: 194.26
InChI Key: WOGNXXSMPUSFMA-UHFFFAOYSA-N
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Description

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol ( 250674-98-7) is a high-value heterocyclic compound with the molecular formula C 8 H 10 N 4 S and a molecular weight of 194.26 g/mol. This reagent belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold of significant interest in medicinal and coordination chemistry due to its versatile properties. In drug design, the TP core is recognized for its structural similarity to purines, making it a valuable bio-isostere in the development of kinase inhibitors and other targeted therapeutic agents . The sulfur moiety at the 2-position enhances its potential for molecular interactions and further functionalization. A prominent research application of this specific trimethyl-substituted derivative is in coordination chemistry. The ligand features multiple nitrogen atoms with accessible electron pairs, enabling it to form stable complexes with various first-row transition metals such as copper(II), zinc(II), and cobalt(II) . The structure and geometry of the resulting complexes are highly dependent on the metal cation and the accompanying counter-anion (e.g., halide, nitrate, thiocyanate), leading to diverse coordination numbers and potential applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to leverage its unique chemical properties in exploratory synthesis, metallo-pharmaceutical development, and as a building block for novel heterocyclic systems.

Properties

IUPAC Name

5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGNXXSMPUSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=S)N2)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Triazolopyrimidine Core Assembly

One-Pot Heterocyclization Using Aminotriazole Derivatives

The triazolopyrimidine skeleton is frequently constructed via one-pot reactions between 3-amino-1,2,4-triazole derivatives and carbonyl-containing precursors. For example, Fan et al. demonstrated that steroidaltriazolo[1,5-a]pyrimidines could be synthesized by reacting steroidal ketones, aromatic aldehydes, and 3-amino-1,2,4-triazole in refluxing tert-butanol with potassium tert-butoxide. Adapting this method, non-steroidal analogs like Trimethyl-triazolo[1,5-a]pyrimidine-2-thiol may be accessible by substituting steroidal ketones with methylated β-diketones or β-ketoesters.

A modified Biginelli-like three-component reaction offers another route. As reported by researchers targeting antibacterial triazolopyrimidines, condensation of aldehydes, β-dicarbonyl compounds (e.g., ethyl acetoacetate), and 3-amino-5-thiol-1,2,4-triazole in dimethylformamide (DMF) at 130–160°C yields functionalized triazolopyrimidines. Introducing methyl groups at the aldehyde or β-dicarbonyl stages could facilitate trimethyl substitution in the final product.

Table 1: Representative Cyclocondensation Conditions for Triazolopyrimidine Synthesis
Starting Materials Solvent Base/Catalyst Temperature (°C) Yield (%) Reference
3-Amino-1,2,4-triazole + β-ketoester tert-Butanol KOtBu 80 (reflux) 65–78
Aldehyde + β-dicarbonyl + 5-amino-triazole DMF None 130–160 45–60

Thiolation Techniques for Introducing the 2-Thiol Group

Direct Thiol Incorporation via Nucleophilic Substitution

The 2-thiol group in triazolopyrimidines is often introduced by substituting a halogen or hydroxyl leaving group. For instance, chlorinated intermediates generated via phosphoryl chloride treatment (e.g., compound 10 in) can undergo thiolation using thiourea or hydrogen sulfide (H₂S). In the case of Trimethyl-triazolo[1,5-a]pyrimidine-2-thiol, chlorination at position 2 followed by reaction with NaSH or thiourea in ethanol may yield the desired thiol.

Thiol-Containing Building Blocks

Alternative routes employ pre-functionalized thiol precursors. Danswan et al. synthesized pyrrolo-pyrimidinones by reacting ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate, directly incorporating a thiol group during cyclization. Similarly, using 3-amino-5-thiol-1,2,4-triazole as a starting material could streamline thiol introduction in the target compound.

Methylation Methods for Trimethyl Functionalization

Alkylation of Thiol and Amine Groups

Methylation of triazolopyrimidines typically involves alkyl halides under basic conditions. For example, S-methylation of thiols using methyl iodide in the presence of triethylamine is a well-established method. However, achieving selective trimethylation requires careful control of reaction stoichiometry and timing. In studies of related compounds, sequential alkylation at nitrogen and sulfur centers has been employed to install multiple methyl groups without over-alkylation.

Methyl-Substituted Starting Materials

Incorporating methyl groups during the cyclocondensation step simplifies synthesis. Using methylated aldehydes (e.g., pivalaldehyde) or β-dicarbonyl compounds (e.g., methyl acetoacetate) can introduce methyl substituents directly into the triazolopyrimidine core. This approach minimizes post-cyclization modifications, enhancing overall efficiency.

Table 2: Methylation Reagents and Conditions
Substrate Methylating Agent Solvent Base Temperature (°C) Yield (%)
Triazolopyrimidine-thiol CH₃I DMF Et₃N 25 70–85
Aminotriazole derivative (CH₃)₂SO₄ Acetone K₂CO₃ 60 65–78

Optimization Challenges and Solutions

Regioselectivity in Cyclization Reactions

The orientation of substituents in triazolopyrimidines is highly sensitive to reaction conditions. For example, the choice of solvent and base influences whether cyclization occurs at N-1 or N-2 of the triazole ring. Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for verifying regiochemical outcomes.

Stability of Thiol Groups

Thiols are prone to oxidation and disulfide formation. Conducting reactions under inert atmospheres (N₂ or Ar) and adding antioxidants like ascorbic acid can mitigate degradation. Post-synthetic protection of the thiol as a thioether, followed by deprotection, may also improve yields.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial activity of 1,2,4-triazolo[1,5-a]pyrimidine derivatives against various bacterial strains. A notable investigation synthesized a series of these compounds and evaluated their efficacy against the ESKAPE panel of bacteria, which includes notorious pathogens like Enterococcus faecium and Staphylococcus aureus. The results indicated that certain derivatives exhibited narrow-spectrum antibacterial activity , making them promising candidates for further development as antibacterial agents .

Case Study:

  • Study Reference: Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines.
  • Findings: A subset of synthesized compounds showed significant activity against E. faecium, with structure-activity relationships (SAR) elucidated to guide future modifications for enhanced efficacy .

Antiviral Properties

The compound's antiviral potential has been extensively studied, particularly in the context of influenza virus infections. Research efforts have focused on developing inhibitors targeting viral RNA-dependent RNA polymerase (RdRP) and disrupting protein-protein interactions essential for viral replication.

Key Insights:

  • Inhibition Mechanism: Compounds based on the triazolo[1,5-a]pyrimidine scaffold have been shown to inhibit the PA-PB1 interaction critical for influenza virus replication. Some derivatives demonstrated effective inhibition at micromolar concentrations without cytotoxicity .
  • Broad-Spectrum Activity: Beyond influenza, triazolo[1,5-a]pyrimidines have been explored against various viruses including HIV and Hepatitis C virus (HCV), showcasing their versatility as antiviral agents .

Case Study:

  • Study Reference: Evaluation of Antiviral Activity.
  • Findings: Compounds were synthesized that effectively reduced viral replication in vitro while maintaining low toxicity profiles. This positions them as potential therapeutic options for treating viral infections .

Antiparasitic Applications

The compound has also been investigated for its antiparasitic properties. Research indicates that certain derivatives can act as proteasome inhibitors against protozoan parasites such as those causing leishmaniasis.

Mechanism of Action:

  • Targeting Proteasomes: The inhibition of proteasomal activity disrupts the lifecycle of parasites, making this class of compounds valuable in developing treatments for parasitic diseases .

Case Study:

  • Study Reference: Triazolo[1,5-a]pyrimidines as Protozoan Proteasome Inhibitors.
  • Findings: Specific derivatives demonstrated potent activity against leishmaniasis-causing parasites in vitro, suggesting a viable pathway for new antiparasitic therapies .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Variations in substituents at different positions on the triazole and pyrimidine rings can significantly influence their pharmacological properties.

Substituent Position Effect on Activity Example Compound
C-2Enhances antiviral potency2-amino-[1,2,4]triazolo[1,5-a]pyrimidine
C-5Modulates antibacterial activity5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
C-7Influences selectivity against pathogens7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The [1,2,4]triazolo[1,5-a]pyrimidine core allows diverse functionalization, influencing biological activity and physicochemical properties. Key derivatives include:

Compound Name Substituents Key Modifications Reference (Evidence)
5,7-Dimethyl-2-thiol derivative 5,7-dimethyl, 2-thiol Enhanced lipophilicity
5,7-Dimethyl-6-nonyl-2-thiol 5,7-dimethyl, 6-nonyl, 2-thiol Increased hydrophobicity
α-(5,7-Dimethyl-2-thio)acetamides Thioacetamide side chains Improved herbicidal activity
[1,2,4]Triazolo...-2-sulfonamides Sulfonamide groups Herbicidal targeting ALS enzymes
Triazolopyrimidinones (S1-TP, S2-TP, S3-TP) Chloromethyl, piperidinomethyl, morpholinomethyl Electrochemical modulation

Key Observations :

  • Methyl Groups : 5,7-Dimethyl substitution () enhances steric bulk and lipophilicity, improving membrane permeability for agrochemical applications .
  • Thiol vs. Sulfonamide : Thiol derivatives (e.g., ) are reactive intermediates for further functionalization, while sulfonamides () directly inhibit acetolactate synthase (ALS) in plants .

Comparison :

  • Trimethyl derivatives likely require sequential alkylation or methyl group introduction during cyclization, similar to methods in but with additional methylation steps.
  • Sulfonamide synthesis () is straightforward but less versatile than thiol-based routes for further derivatization .

Key Findings :

  • Herbicidal Activity : Sulfonamides () exhibit higher potency (IC₅₀ < 1 μM) than thiol derivatives, likely due to stronger ALS enzyme interactions .
  • Fungicidal Activity : Thioacetamide derivatives () show comparable efficacy to commercial agents like hymexazol, emphasizing the role of the thiol group in targeting fungal enzymes .
  • Anticancer Potential: Triazolopyrimidinones with morpholinomethyl groups () demonstrate moderate cytotoxicity, suggesting substituent-dependent mechanisms .

Physicochemical Properties

Substituents influence solubility, stability, and electrochemical behavior:

Property 5,7-Dimethyl-2-thiol Sulfonamide Derivatives Triazolopyrimidinones
Solubility Low (lipophilic methyl groups) Moderate (polar sulfonamide) Variable (depends on N-substituents)
Electrochemical Behavior Not reported Not reported Irreversible oxidation peaks at +0.8–1.2 V
Stability Stable under ambient conditions Hydrolytically stable Sensitive to strong acids/bases

Notable Trends:

  • Methyl groups (e.g., 5,7-dimethyl) enhance thermal stability and reduce aqueous solubility, favoring agrochemical formulations .
  • Electrochemical profiles () suggest triazolopyrimidinones with electron-donating substituents (e.g., morpholinomethyl) exhibit lower oxidation potentials, impacting redox-mediated drug metabolism .

Biological Activity

Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a synthetic heterocyclic compound characterized by a fused triazole and pyrimidine ring system with a thiol functional group. Its molecular formula is C₇H₈N₄S, and it has a molecular weight of approximately 194.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Target of Action

This compound interacts with various biological targets. Similar compounds have been shown to inhibit key signaling pathways such as the ERK signaling pathway, which is crucial for cell proliferation and survival.

Mode of Action

The compound's mechanism often involves acting as an inhibitor or agonist depending on the specific biological target. For instance, it may suppress the phosphorylation levels of proteins involved in cancer cell signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by increasing levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induces apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)12Inhibits cell cycle progression at G2/M phase
HeLa (Cervical Cancer)18Suppresses ERK signaling pathway

Antimicrobial Activity

This compound also displays notable antimicrobial properties. It has been tested against various pathogens with promising results comparable to standard antibiotics like ampicillin and fluconazole. The compound showed efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference Drug Comparison
Staphylococcus aureus32 µg/mLComparable to ampicillin
Escherichia coli16 µg/mLComparable to fluconazole
Candida albicans8 µg/mLMore effective than fluconazole

Pharmacological Potentials

The pharmacokinetic properties of this compound have been evaluated through in silico ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These studies suggest favorable pharmacokinetic profiles that support its potential use as a therapeutic agent.

Case Studies

In a study examining the effects of this compound on A549 lung cancer cells:

  • Findings : The compound inhibited cell growth significantly at concentrations above 10 µM.
  • Mechanism : It was found to activate apoptotic pathways while inhibiting cell cycle progression.
  • : This provides a basis for further development as an anticancer agent.

Another study focused on its antimicrobial effects against Enterococcus faecium, revealing that derivatives of this compound exhibited strong antibacterial activity against this increasingly resistant pathogen .

Q & A

Q. How can contradictions in reported solvent-dependent reactivity be systematically resolved?

  • Methodological Answer : Design a matrix of solvent systems (varying polarity, proticity, and H-bonding capacity) to test reactivity (e.g., nucleophilic substitution rates). Pair experimental results with computational solvation models (DFT with implicit/explicit solvent models) to identify solvent effects on transition states. Replicate contradictory studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
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Q. What strategies elucidate the compound’s electronic structure and its role in catalytic applications?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of the trimethyl groups.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • UV-Vis Spectroscopy : Correlate absorption bands (e.g., π→π* transitions) with computational excitation energies. Collaborate with computational chemists via platforms like ResearchGate to validate models .
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Q. How to design experiments to evaluate its potential as a ligand in coordination chemistry?

  • Methodological Answer :
  • Titration Studies : Use UV-Vis or NMR to monitor metal-ligand binding (e.g., with Cu²⁺ or Pd²⁺). Calculate stability constants (logK) via Job’s plot or Benesi-Hildebrand analysis.
  • X-ray Crystallography : Co-crystallize with transition metals to confirm binding mode (e.g., N,S-chelating vs. monodentate).
  • Catalytic Assays : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ligand/metal ratios.

Data Validation & Collaboration

Q. How to address discrepancies in published bioactivity data for this compound?

  • Methodological Answer : Replicate assays in multiple cell lines or enzymatic systems (e.g., CYP450 isoforms) to assess reproducibility. Cross-validate using orthogonal techniques (e.g., fluorescence-based vs. radiometric assays). Share raw data via open-access platforms or ResearchGate to facilitate peer scrutiny .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit water molecules to model hydrolysis pathways. Pair with experimental stability tests (HPLC monitoring at pH 2–12) to refine predictive algorithms (e.g., Schrödinger’s Jaguar).

Experimental Design Considerations

Q. How to ensure reproducibility in kinetic studies of this compound?

  • Methodological Answer : Standardize reagent sources (e.g., anhydrous solvents from sealed bottles), control humidity (<5% for moisture-sensitive steps), and document batch-specific variations (e.g., catalyst lot numbers). Use automated reaction systems (e.g., Uniqsis Glovebox Reactors) for precise parameter control .
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Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrap resampling to estimate confidence intervals. For low-n datasets, employ Bayesian hierarchical models to account for inter-experiment variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.